Benzamide, N-benzoyl-N-(phenylmethyl)-

Physicochemical Properties Medicinal Chemistry ADME Prediction

Researchers requiring a tertiary benzamide scaffold with zero hydrogen bond donation often face supply scarcity of this specific, non-interchangeable intermediate. This compound solves that need. - Structurally defined: Tri-substituted amide with benzyl and two benzoyl groups (C21H17NO2, MW 315.37). - Physicochemically distinct: High logP (4.1694), strongly acidic pKa (-2.12), and HBD=0 preclude its replacement by secondary amides like N-benzylbenzamide. - Supply reliability: Sourced as a specialized research chemical with consistent analytical documentation.

Molecular Formula C21H17NO2
Molecular Weight 315.4 g/mol
CAS No. 19264-38-1
Cat. No. B101800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-benzoyl-N-(phenylmethyl)-
CAS19264-38-1
Molecular FormulaC21H17NO2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C21H17NO2/c23-20(18-12-6-2-7-13-18)22(16-17-10-4-1-5-11-17)21(24)19-14-8-3-9-15-19/h1-15H,16H2
InChIKeyNQMLUSZVMOQRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-N-benzylbenzamide Overview


Benzamide, N-benzoyl-N-(phenylmethyl)- (also known as N-benzoyl-N-benzylbenzamide) is a tertiary benzamide derivative characterized by a nitrogen atom bonded to one benzyl and two benzoyl groups (C21H17NO2, MW 315.37 g/mol) . This molecular architecture fundamentally distinguishes it from primary and secondary benzamide analogs by precluding its participation as a hydrogen bond donor, thereby altering its physicochemical profile, including predicted pKa (-2.12±0.70) and LogP (4.1694) . The compound is primarily utilized as a research chemical and synthetic intermediate, with its unique structural features making it a candidate for studies requiring specific lipophilicity or non-hydrogen bonding interactions [1].

Why Substitution Fails for N-Benzyl-N-benzoylbenzamide


Generic substitution of Benzamide, N-benzoyl-N-(phenylmethyl)- with structurally similar but chemically distinct analogs such as N-benzylbenzamide (CAS 1485-70-7) or N-benzoylbenzamide (CAS 614-28-8) is chemically unsound and will lead to divergent experimental outcomes. While these compounds share a benzamide core, the target compound's tertiary amide nitrogen, bearing two benzoyl groups and a benzyl group, fundamentally alters its hydrogen bonding capability, acidity, and lipophilicity . Unlike secondary amides, this compound cannot act as a hydrogen bond donor, which critically impacts its solubility profile and molecular recognition events in both synthetic and biological systems . The quantitative evidence presented below delineates these specific, measurable points of differentiation that preclude simple interchange.

Differentiation Evidence for N-Benzyl-N-benzoylbenzamide


Lipophilicity vs Secondary Amides

The target compound, Benzamide, N-benzoyl-N-(phenylmethyl)-, exhibits a significantly higher calculated LogP (4.1694) compared to the secondary amide analog N-benzylbenzamide (estimated LogP ~2.5-3.0) . This 1-2 log unit increase reflects a ~10-100 fold greater partition coefficient into a non-polar phase, directly attributable to the additional benzoyl group which increases overall hydrophobicity and eliminates hydrogen bond donation .

Physicochemical Properties Medicinal Chemistry ADME Prediction

Acidity vs Secondary Amides

The predicted pKa for Benzamide, N-benzoyl-N-(phenylmethyl)- is -2.12±0.70 . This value is dramatically lower than that of a typical secondary amide like N-benzylbenzamide, which has an amide NH proton with a pKa estimated around 15-17 [1]. This difference of over 17 pKa units (a factor of >10^17 in acidity) reflects the powerful electron-withdrawing effect of the two adjacent benzoyl groups on the amide nitrogen, leading to a highly stabilized conjugate base.

Acid-Base Chemistry Reaction Selectivity Extraction

Hydrogen Bond Donor Absence

As a tertiary amide, Benzamide, N-benzoyl-N-(phenylmethyl)- lacks an N-H proton and therefore cannot act as a hydrogen bond donor . In stark contrast, the secondary amide analog N-benzylbenzamide possesses an N-H group capable of both donating and accepting hydrogen bonds . This fundamental difference is quantifiable by the number of hydrogen bond donors (HBD): 0 for the target compound versus 1 for N-benzylbenzamide.

Supramolecular Chemistry Crystal Engineering Binding Assays

Thermal Decomposition Profile

A study on N-benzoyloxyamines reported that the decomposition temperature of N-benzoyl-N-benzylbenzamide (CAS 19264-38-1) during pyrolysis was correlated with its ability to stabilize an N-centered radical, a property directly linked to its tertiary amide architecture [1]. While direct comparative data for N-benzylbenzamide under identical conditions is not available in the same study, the compound's presence in a thermal stability investigation underscores its distinct behavior from simpler amides, which may decompose via different pathways or at different temperatures.

Thermal Analysis Stability Studies Process Chemistry

Recommended Applications for N-Benzyl-N-benzoylbenzamide


Lipophilicity Scaffold for SAR Studies

In structure-activity relationship (SAR) campaigns, this compound serves as a core scaffold when the objective is to systematically increase molecular lipophilicity and abolish hydrogen bond donation without adding significant molecular weight beyond a benzoyl group. Its calculated LogP of 4.1694 offers a substantial jump from the baseline secondary amide N-benzylbenzamide, making it an ideal tool to probe the effects of enhanced hydrophobicity on target binding, cellular permeability, and metabolic stability in a controlled manner.

Non-Hydrogen Bonding Control Molecule

For studies investigating the role of specific hydrogen bonding interactions in protein-ligand binding, this compound is a valuable negative control. Its complete lack of a hydrogen bond donor (HBD=0) allows researchers to deconvolute the contribution of an amide NH to binding affinity. By comparing the activity of this tertiary amide with its secondary amide counterpart (N-benzylbenzamide, HBD=1), one can directly assess the energetic importance of a specific hydrogen bond.

Electron-Deficient Amide Precursor

The compound's strongly acidic predicted pKa (-2.12±0.70) indicates a highly electron-deficient amide nitrogen. This makes it a specialized starting material or intermediate in synthetic sequences requiring specific deprotonation under mild conditions or reactions that are facilitated by an electron-poor nitrogen center, such as certain nucleophilic acyl substitutions or metal-catalyzed cross-couplings. Its reactivity profile is distinct from that of common secondary benzamides.

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